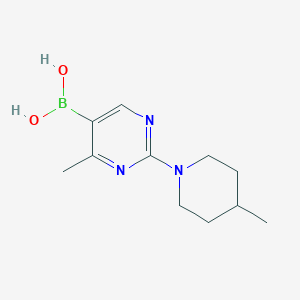

(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid

描述

(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid (CAS: 1704073-33-5) is a boronic acid derivative featuring a pyrimidine core substituted with a boronic acid group at position 5, a methyl group at position 4, and a 4-methylpiperidine moiety at position 2 (Figure 1). Its molecular formula is C₁₀H₁₆BN₃O₂, with a molecular weight of 221.07 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry for constructing biaryl structures .

属性

分子式 |

C11H18BN3O2 |

|---|---|

分子量 |

235.09 g/mol |

IUPAC 名称 |

[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]boronic acid |

InChI |

InChI=1S/C11H18BN3O2/c1-8-3-5-15(6-4-8)11-13-7-10(12(16)17)9(2)14-11/h7-8,16-17H,3-6H2,1-2H3 |

InChI 键 |

XMXTUXXPCRUYNO-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CN=C(N=C1C)N2CCC(CC2)C)(O)O |

产品来源 |

United States |

准备方法

Synthesis of 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine

The critical intermediate for this route is 5-bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine. Its synthesis begins with the formation of the pyrimidine ring via a modified Hantzsch reaction. A β-keto ester derivative, such as ethyl 3-oxobutanoate, reacts with 4-methylpiperidin-1-amine under acidic conditions to yield 4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine. Subsequent bromination at position 5 using bromine in acetic acid or N-bromosuccinimide (NBS) in the presence of a radical initiator provides the requisite bromide.

Alternative Borylation Methods

Direct Lithiation-Borylation

For substrates resistant to palladium-catalyzed borylation, directed ortho-metalation (DoM) followed by quenching with triisopropyl borate offers an alternative pathway. However, this method is less applicable to pyrimidines due to the ring’s electron-deficient nature and the lack of directing groups that facilitate lithiation.

Boron Trifluoride-Mediated Electrophilic Borylation

Electrophilic borylation using boron trifluoride etherate (BF₃·OEt₂) and a trialkyl borate has been explored for electron-rich arenes but remains impractical for pyrimidines owing to their electron-withdrawing nitrogen atoms.

Purification and Characterization

Chromatographic Purification

The crude boronic acid is typically purified via silica gel chromatography using ethyl acetate/hexane gradients (20–50% ethyl acetate). For enhanced purity, recrystallization from ethanol/water mixtures (1:3) yields the compound as a white crystalline solid.

Spectroscopic Characterization

- ¹H NMR : Key signals include a singlet for the C4 methyl group (δ 2.35–2.45 ppm) and multiplet resonances for the 4-methylpiperidine moiety (δ 1.20–2.80 ppm). The boronic acid protons appear as a broad singlet at δ 8.10–8.30 ppm.

- ¹¹B NMR : A characteristic peak at δ 28–32 ppm confirms the presence of the boronic acid.

- MS (ESI+) : Molecular ion peak at m/z 222.1 [M+H]⁺.

Applications in Cross-Coupling Reactions

(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid serves as a versatile building block in the synthesis of kinase inhibitors and other bioactive molecules. For instance, Suzuki-Miyaura coupling with 2-bromopyridine derivatives under Pd(dppf)Cl₂ catalysis (2 mol%) in THF/water (3:1) at 75°C affords biaryl products in 75–90% yield.

化学反应分析

Types of Reactions

(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

科学研究应用

Chemistry

In chemistry, (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activities .

Biology and Medicine

This compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Its derivatives have been studied for their potential anti-fibrotic, antimicrobial, and anticancer activities .

Industry

In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and agrochemicals .

作用机制

The mechanism of action of (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in their heterocyclic amine substituents, boronic acid protecting groups, or pyrimidine ring modifications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

生物活性

(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C13H19B N3O

- Molecular Weight : 233.32 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its role as a boronic acid derivative, which can interact with various biological targets. Boronic acids have been shown to inhibit serine proteases, particularly dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and has implications in diabetes treatment .

Therapeutic Applications

- Diabetes Management : The inhibition of DPP-IV leads to increased levels of incretin hormones, which help regulate blood sugar levels. This mechanism positions boronic acid derivatives as potential therapeutic agents in diabetes management.

- Anticancer Activity : Some studies suggest that boronic acids can induce apoptosis in cancer cells by disrupting proteasome function, thus presenting a possible avenue for cancer therapy .

Structure-Activity Relationships (SAR)

Research into SAR has shown that modifications to the piperidine and pyrimidine rings can significantly affect the potency and selectivity of the compound against specific enzymes. For instance:

- Substituents on the Pyrimidine Ring : The introduction of methyl groups enhances binding affinity to DPP-IV.

- Piperidine Modifications : Variations in the piperidine moiety can alter pharmacokinetic properties, such as solubility and metabolic stability .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the key challenges in synthesizing (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid, and how can they be addressed methodologically?

- Answer : The synthesis of aromatic boronic acids often requires multistep protocols due to the instability of boronic acids during purification. For example, intermediates like bromopyrimidines (e.g., 5-bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine) are typically synthesized first, followed by Miyaura borylation using palladium catalysts (e.g., Pd(PPh₃)₄) and pinacol borane . Challenges include avoiding protodeboronation during acidic or oxidative conditions, which can be mitigated by using protective groups (e.g., pinacol esters) . Post-synthesis purification often employs chromatography or recrystallization in non-polar solvents.

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Answer : Boronic acids generally exhibit poor aqueous solubility but can be stabilized in DMSO or mixed solvents (e.g., THF:water, 4:1). Solubility enhancements may involve co-solvents (e.g., PEG-400) or pH adjustments to exploit the boronic acid’s reversible diol-binding properties . Stability studies under physiological pH (7.4) are critical, as protodeboronation rates vary with substituents; for pyrimidine-based analogs, refrigeration (4°C) in anhydrous DMSO is recommended .

Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidine ring and boronic acid moiety (e.g., 8.35–8.40 ppm for pyrimidine protons in DMSO-d₆) .

- LCMS : Monitor molecular ion peaks (e.g., [M+H]+ 237–391 m/z for pinacol esters) and deboronation byproducts .

- X-ray crystallography : Requires high-purity crystals; programs like CCP4 can resolve boronic acid interactions with biological targets (e.g., proteases) .

Advanced Research Questions

Q. How does the 4-methylpiperidin-1-yl substituent influence the compound’s binding kinetics with diol-containing biomolecules?

- Answer : The 4-methylpiperidine group enhances lipophilicity, improving membrane permeability. Kinetic studies using stopped-flow fluorescence (e.g., with D-fructose or glycoproteins) reveal binding rates (kₐₙ) within seconds, driven by boronic acid-diol affinity . Substituent steric effects may reduce kon for larger diols (e.g., oligosaccharides), necessitating SPR or ITC to quantify binding constants .

Q. What mechanistic hypotheses explain this compound’s anticancer activity in glioblastoma models?

- Answer : Pyrimidine-boronic acids may target proteasomes (like bortezomib) or tubulin polymerization. However, analogs with bulky substituents (e.g., 4-methylpiperidine) show divergent mechanisms; for example, cell cycle arrest via kinase inhibition (e.g., EGFR or CDKs) is plausible . RNA-seq or phosphoproteomics can identify pathway-specific effects.

Q. How can this compound be adapted for glycoprotein detection in biosensors?

- Answer : Immobilization on carboxymethyl dextran-coated surfaces (e.g., SPR chips) enables selective glycoprotein binding via boronic acid-diol interactions. However, non-specific binding (e.g., hydrophobic interactions with the piperidine group) must be minimized using borate buffers (pH 8.5) or competitive eluents (e.g., sorbitol) .

Q. What computational strategies predict the compound’s bioisosteric replacement potential?

- Answer : Density functional theory (DFT) calculates boron’s electrophilicity to mimic carbonyl groups. Molecular docking (e.g., AutoDock Vina) evaluates binding poses in enzymes (e.g., proteases or kinases), while QSAR models optimize logP and hydrogen-bonding capacity .

Methodological Considerations Table

| Parameter | Technique | Key Findings | References |

|---|---|---|---|

| Synthesis Yield | Miyaura borylation | 49–72% yield for pyrimidine-boronic acid pinacol esters under Pd catalysis | |

| Binding Kinetics | Stopped-flow fluorescence | kon: D-fructose > D-glucose (10²–10³ M⁻¹s⁻¹) at pH 7.4 | |

| Stability | LCMS degradation monitoring | <5% protodeboronation in THF:water (4:1) after 24h at 25°C | |

| Biological Activity | MTT assay (glioblastoma cells) | IC₅₀: 2–10 µM, dependent on substituent hydrophobicity |

Contradictions and Limitations

- Protodeboronation Stability : challenges the assumption that water accelerates degradation, suggesting that neat boronic acids degrade via non-hydrolytic pathways. This contradicts earlier studies emphasizing aqueous instability .

- Glycoprotein Selectivity : While boronic acids bind diols, secondary interactions (e.g., with avidin’s hydrophobic pockets) necessitate rigorous buffer optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。